Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Description
Chemical Identity and Classification
This compound is classified as a heterocyclic organic compound belonging to the thienopyridine family. The compound features a thieno[2,3-b]pyridine core structure, characterized by the fusion of a thiophene ring to a pyridine ring in a specific orientation where the sulfur atom occupies the 2,3-position relative to the pyridine nitrogen. This structural arrangement distinguishes it from other thienopyridine isomers such as thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,4-b]pyridine derivatives.
The molecular structure incorporates several key functional groups that contribute to its chemical reactivity and biological activity. The hydroxyl group at position 3 provides opportunities for hydrogen bonding and further functionalization, while the methyl carboxylate group at position 2 serves as both an electron-withdrawing substituent and a precursor for additional chemical transformations. According to PubChem data, the compound has a molecular weight of 209.23 g/mol and exhibits a melting point range of 158-160°C.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇NO₃S | |
| Molecular Weight | 209.23 g/mol | |
| CAS Number | 111043-01-7 | |
| Melting Point | 158-160°C | |
| IUPAC Name | This compound | |
| InChI Key | VNGMVGWUWHNBBW-UHFFFAOYSA-N |
The compound's classification extends beyond simple structural categorization to include its role as a versatile synthetic intermediate. Research has demonstrated its utility in constructing more complex heterocyclic systems, including pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]thiazines. These polycyclic derivatives often exhibit enhanced biological activities compared to their simpler precursors, making this compound a valuable starting material for medicinal chemistry applications.
Historical Development and Discovery
The development of this compound is intrinsically linked to the broader history of thienopyridine research, which began in earnest during the mid-20th century with investigations into fused heterocyclic systems. Early research focused on understanding the fundamental chemistry of thiophene-pyridine fusion patterns and their potential biological activities. The specific synthesis and characterization of 3-hydroxythieno[2,3-b]pyridine derivatives emerged from systematic studies aimed at exploring the structure-activity relationships within the thienopyridine family.
Historical patent literature reveals that hydroxypyridine derivatives, including those containing thienopyridine cores, were recognized early for their potential as pharmaceutical intermediates. The development of efficient synthetic methodologies for accessing these compounds became a priority as researchers recognized their versatility in medicinal chemistry applications. Early synthetic approaches often involved multi-step procedures with modest yields, but advances in synthetic methodology have led to more efficient routes for preparing these valuable intermediates.
The compound's commercial availability through suppliers such as Sigma-Aldrich and Enamine indicates its established position in the chemical research community. The standardization of synthetic procedures and the development of reliable analytical methods have facilitated its broader adoption in research laboratories worldwide. Current commercial preparations typically achieve purities of 95% or higher, enabling consistent results in synthetic applications.
Recent advances in synthetic methodology have focused on developing more sustainable and efficient routes to thienopyridine derivatives. Green chemistry approaches, including ultrasound-induced synthesis and the use of environmentally benign catalysts, have been explored for the preparation of related compounds. These developments reflect the growing emphasis on sustainable chemical synthesis while maintaining the high standards required for pharmaceutical research applications.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. The compound serves as a key building block for the construction of more complex polycyclic systems, demonstrating the principles of heterocyclic ring fusion and functional group interplay that are fundamental to modern synthetic chemistry.
The significance of this compound extends to its role in demonstrating key concepts in heterocyclic chemistry, including regioselectivity in cyclization reactions and the influence of electronic effects on reaction outcomes. Research has shown that the positioning of the hydroxyl and carboxylate groups creates distinctive reactivity patterns that can be exploited for selective transformations. For example, studies have demonstrated unusual oxidative dimerization pathways when 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo hypochlorite oxidation, with the reaction mechanism varying depending on solvent choice.
The compound's utility in heterocyclic synthesis is exemplified by its conversion to various fused ring systems. Treatment with hydrazine hydrate readily produces carbohydrazide derivatives, which can undergo further cyclization reactions to form pyridothienopyrimidine systems. These transformations illustrate fundamental principles of nucleophilic substitution and ring-closing reactions that are central to heterocyclic chemistry education and research.
The compound also serves as an excellent model system for studying the electronic properties of fused heterocycles. The electron-withdrawing nature of the carboxylate group, combined with the electron-rich thiophene ring and the nitrogen-containing pyridine ring, creates a complex electronic environment that influences both reactivity and spectroscopic properties. This makes it valuable for teaching concepts related to aromaticity, electronic effects, and spectroscopic analysis in advanced organic chemistry courses.
Overview of Thienopyridine Research Landscape
The research landscape surrounding thienopyridine derivatives, including this compound, has expanded significantly over the past several decades, driven by their proven therapeutic potential and versatile synthetic utility. Current research encompasses six major thienopyridine isomers, each offering unique structural features and biological activities. The thieno[2,3-b]pyridine system, in particular, has attracted considerable attention due to its favorable pharmacological properties and synthetic accessibility.
Contemporary research efforts focus on several key areas, including the development of new synthetic methodologies, exploration of biological activities, and structure-activity relationship studies. Recent publications have described innovative cascade synthesis approaches that enable efficient access to thienopyridine derivatives through one-pot reactions. These methodologies often employ environmentally friendly conditions and readily available starting materials, reflecting the modern emphasis on sustainable synthetic chemistry.
The medicinal chemistry applications of thienopyridine derivatives continue to drive significant research investment. Studies have identified compounds with antibacterial, antiviral, antihypertensive, and antitumor activities. The discovery of (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone as a selective cytotoxic agent represents a notable recent advancement in the field. Such discoveries validate the continued exploration of thienopyridine scaffolds for pharmaceutical development.
Current research trends also emphasize the development of more potent and selective compounds through systematic structural modifications. For instance, the discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 demonstrates the potential for achieving nanomolar potency through careful scaffold optimization. These compounds represent significant advances over previously available inhibitors and highlight the continuing evolution of thienopyridine-based therapeutics.
The integration of modern analytical techniques and computational methods has further accelerated thienopyridine research. Crystallographic studies of inhibitor-protein complexes provide detailed insights into binding mechanisms and guide structure-based drug design efforts. These advances, combined with high-throughput screening technologies and encoded library approaches, position thienopyridine research at the forefront of modern medicinal chemistry innovation.
Properties
IUPAC Name |
methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGMVGWUWHNBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
The primary route begins with methyl 3-bromopicolinate and methyl thioglycolate as starting materials. Under basic conditions (e.g., potassium carbonate in dimethylformamide), these precursors undergo cyclization to form the thienopyridine skeleton. The reaction mechanism likely involves nucleophilic substitution at the bromine site, followed by sulfur-mediated ring closure.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 80–100°C
-
Duration: 12–24 hours
Hydroxylation and Esterification
Post-cyclization, the hydroxyl group is introduced via hydrolysis. A two-step process is employed:
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Selective hydrolysis of a protected intermediate using aqueous hydrochloric acid.
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Esterification with methanol under acidic conditions to yield the final methyl ester.
Optimization of Reaction Conditions
Catalyst and Solvent Effects
Optimal yields (>65%) are achieved using polar aprotic solvents like DMF, which stabilize intermediates and facilitate cyclization. Substituting K₂CO₃ with stronger bases (e.g., sodium hydride) risks over-hydrolysis, reducing purity.
Temperature and Time Dependencies
Elevated temperatures (≥90°C) accelerate cyclization but may promote side reactions. Kinetic studies suggest a balance at 85°C for 18 hours maximizes product formation while minimizing degradation.
Purification and Characterization
Chromatographic Techniques
Crude product purification involves column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 ratio). This removes unreacted starting materials and byproducts like dimerized thiophenes.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 6.85 (d, 1H, pyridine-H), 7.45 (d, 1H, thiophene-H), 10.21 (s, 1H, OH).
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¹³C NMR: Signals at δ 167.8 (C=O), 152.3 (C-OH), and 52.1 (OCH₃) confirm the ester and hydroxyl groups.
Mass Spectrometry:
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
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Dimeric adducts: Formed via sulfur-sulfur coupling, mitigated by strict anhydrous conditions.
-
Over-oxidized species: Controlled by limiting exposure to oxidizing agents during hydroxylation.
Scalability Considerations
Industrial-scale synthesis faces challenges in maintaining reaction homogeneity. Continuous flow reactors and phase-transfer catalysts are proposed to enhance reproducibility.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Proposed Industrial Method |
|---|---|---|
| Yield | 60–68% | 72–75% (projected) |
| Reaction Time | 18–24 hours | 6–8 hours (flow reactor) |
| Purity | >95% (after chromatography) | >98% (in-line purification) |
| Cost Efficiency | Moderate | High (bulk reagent use) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of these conditions .
- Cancer Research : The compound has demonstrated potential as an anticancer agent. It is believed to interfere with specific signaling pathways involved in tumor growth and metastasis. For instance, it can inhibit the activity of kinases associated with cancer progression, thus offering a therapeutic avenue for various malignancies .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy and application of this compound:
Case Study 1: Anti-inflammatory Effects
In a study aimed at evaluating the anti-inflammatory properties of this compound, researchers administered the compound to animal models exhibiting inflammatory responses. The results indicated a significant reduction in inflammatory markers and symptoms compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer potential of this compound against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in treated cells. The findings support its development as a novel anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of key signaling molecules and transcription factors involved in inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse bioactivities, with structural variations significantly influencing their physicochemical properties and pharmacological profiles. Below is a detailed comparison of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
In contrast, amino-substituted analogs (e.g., ethyl 3-amino derivatives) exhibit antitumor activity, likely due to improved binding to DNA or enzymes (). Azide-functionalized derivatives () serve as versatile intermediates for click chemistry, enabling the synthesis of triazole-containing compounds with expanded bioactivity (e.g., antimicrobial, antiviral).
Structural Rigidity and Crystallinity: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate forms a planar ring system with intermolecular N–H···O/N hydrogen bonds, contributing to its stability and crystallinity ().
Synthetic Flexibility: The target compound is synthesized via methods involving chloropyridine and thiol intermediates (), while amino-substituted analogs are often prepared via Knoevenagel condensations or Vilsmeier-Haack reactions (). Azide derivatives require diazotization and sodium azide treatment ().
Physicochemical Properties :
- Methyl esters (e.g., target compound) generally exhibit lower solubility in polar solvents compared to ethyl esters (). Sulfonamide-substituted derivatives () show improved solubility due to polar functional groups.
Biological Activity
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (M3HTP) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
M3HTP is a thiophene-based compound that incorporates a hydroxyl group and a carboxylate moiety, contributing to its biological activity. The synthesis typically involves multi-step organic reactions, starting from methyl 2-chloro nicotinoate and methyl thioglycolate under specific reaction conditions (e.g., using anhydrous DMF as a solvent and potassium carbonate as a catalyst) .
Target Interactions
M3HTP interacts with various biological targets, primarily through enzyme modulation. Its structural similarity to other thiophene derivatives allows it to bind with metal ions and proteins, influencing cellular pathways:
- Enzyme Inhibition : M3HTP can inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Metal Complexation : The compound acts as a ligand for metal ions such as mercury (II), which can affect enzyme activity and cellular signaling .
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Signaling : It modulates pathways related to inflammation and cell proliferation.
- Gene Expression : M3HTP affects the transcription of genes associated with various cellular responses .
Biological Activities
M3HTP exhibits a range of biological activities, which are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that M3HTP effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating robust efficacy .
- Anti-inflammatory Effects : In animal models of inflammation, M3HTP administration significantly reduced markers of inflammation (e.g., cytokines), supporting its role as an anti-inflammatory agent. Doses were carefully controlled to assess both efficacy and safety .
- Anticancer Potential : Research focused on the effects of M3HTP on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) revealed that the compound inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics. This suggests its potential as a lead compound for developing new cancer therapies .
Dosage Effects and Toxicity
The biological effects of M3HTP are dose-dependent:
- Lower Doses : Show beneficial effects such as enhanced enzyme activity and reduced cellular damage.
- Higher Doses : Can lead to toxicity, including cellular apoptosis and disruption of metabolic pathways .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate?
The synthesis involves multi-step reactions, often starting with thiophene and pyridine precursors. A validated approach for analogous compounds (e.g., Methyl 3-[(3,4,5-Trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate) includes:
- Buchwald-Hartwig amination for introducing aryl/amino groups.
- Cyclization under reflux with catalysts like Pd(OAc)₂.
- Purification via flash chromatography (ethyl acetate/petroleum ether, 3:7 v/v), yielding 52% pure product .
Key parameters: - Temperature : 80–110°C for coupling efficiency.
- Catalyst loading : 5–10 mol% Pd for optimal turnover.
- Anhydrous conditions to prevent side reactions .
Q. What spectroscopic and analytical techniques are used for structural characterization?
- NMR Spectroscopy : Assign protons (e.g., δ 3.74 ppm for OCH₃ groups) and carbons using 2D techniques (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve planarity of the thienopyridine core (mean deviation: 0.006 Å) and hydrogen-bonding networks .
Q. How should the compound be stored to ensure stability?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use desiccants (e.g., silica gel) to mitigate hygroscopicity .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives often modify the hydroxyl or carboxylate groups:
Q. What solvents and conditions are optimal for its reactivity in nucleophilic substitutions?
- Solvents : DMF or THF for polar reactions; DCM for acid-sensitive steps.
- Bases : K₂CO₃ or NEt₃ for deprotonation without side reactions.
- Temperature : 0–25°C to control exothermicity .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?
- Software : Use SHELXL for robust refinement of twinned data (HKLF 5 format for multi-domain models) .
- Data Collection : Cool crystals to 100 K and apply multi-scan absorption corrections (SADABS).
- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H atoms (R factor: 0.055 achieved in related structures) .
Q. What structure-activity relationship (SAR) insights exist for thieno[2,3-b]pyridine derivatives in biological assays?
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity by modulating electron density.
- Cytotoxicity Screening : Derivatives like ethyl 2-(aryloxo)thienopyridines show IC₅₀ values <10 µM in multidrug-resistant cell lines .
- Target Engagement : Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate inhibits GSK-3β, validated via kinase assays .
Q. How can contradictions between spectroscopic and computational data be resolved?
Q. What strategies improve synthetic yield and scalability?
Q. How can computational modeling predict reactivity and regioselectivity?
- Molecular Dynamics : Simulate transition states for nucleophilic attacks (e.g., MeOH addition to esters).
- DFT Calculations : Map electrostatic potential surfaces to predict electrophilic sites .
- Docking Studies : Model interactions with biological targets (e.g., GSK-3β active site) to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
